2,3,5-Trimethyl-4-phenylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trimethyl-4-phenylfuran is an organic compound belonging to the furan family, characterized by a furan ring substituted with three methyl groups and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-4-phenylfuran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,3,5-trimethylphenol with phenylacetylene in the presence of a catalyst can yield the desired furan derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trimethyl-4-phenylfuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the furan ring to tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
2,3,5-Trimethyl-4-phenylfuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,5-Trimethyl-4-phenylfuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trimethylfuran: Lacks the phenyl group, resulting in different chemical properties.
4-Phenylfuran: Lacks the methyl groups, affecting its reactivity and applications.
2,5-Dimethylfuran: Has fewer methyl groups, leading to variations in its chemical behavior.
Uniqueness
2,3,5-Trimethyl-4-phenylfuran stands out due to its unique combination of substituents, which confer distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
88928-40-9 |
---|---|
Molecular Formula |
C13H14O |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
2,3,5-trimethyl-4-phenylfuran |
InChI |
InChI=1S/C13H14O/c1-9-10(2)14-11(3)13(9)12-7-5-4-6-8-12/h4-8H,1-3H3 |
InChI Key |
NPJPJRJKLBQCRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1C2=CC=CC=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.